

Technical Guide: Solubility of **trans-1,2-Dichloroethylene** in Common Organic Solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **trans-1,2-Dichloroethylene**

Cat. No.: **B151667**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **trans-1,2-dichloroethylene** in a range of common organic solvents. The information is intended to be a valuable resource for laboratory work, chemical process design, and formulation development.

Introduction

trans-1,2-Dichloroethylene (CAS RN 156-60-5) is a chlorinated hydrocarbon with the formula $C_2H_2Cl_2$. It is a colorless, volatile liquid with a sweetish odor.^[1] Understanding its solubility in various organic solvents is crucial for its application as a solvent, a chemical intermediate, and in extraction processes.^{[2][3]} This guide summarizes the available quantitative solubility data, provides a detailed experimental protocol for solubility determination, and presents a visual workflow for the experimental process.

Quantitative Solubility Data

trans-1,2-Dichloroethylene is highly soluble in most common organic solvents. For many of these solvents, it is considered miscible, meaning it can form a homogeneous solution at all concentrations.

Solvent	Chemical Formula	Solubility	Reference
Ethanol	C ₂ H ₅ OH	Miscible	[1]
Diethyl Ether	(C ₂ H ₅) ₂ O	Miscible	[1]
Acetone	(CH ₃) ₂ CO	Miscible	[1]
Benzene	C ₆ H ₆	Very Soluble	[1]
Chloroform	CHCl ₃	Very Soluble	[1]
Toluene	C ₇ H ₈	Soluble	
Methanol	CH ₃ OH	Soluble	[4] [5]

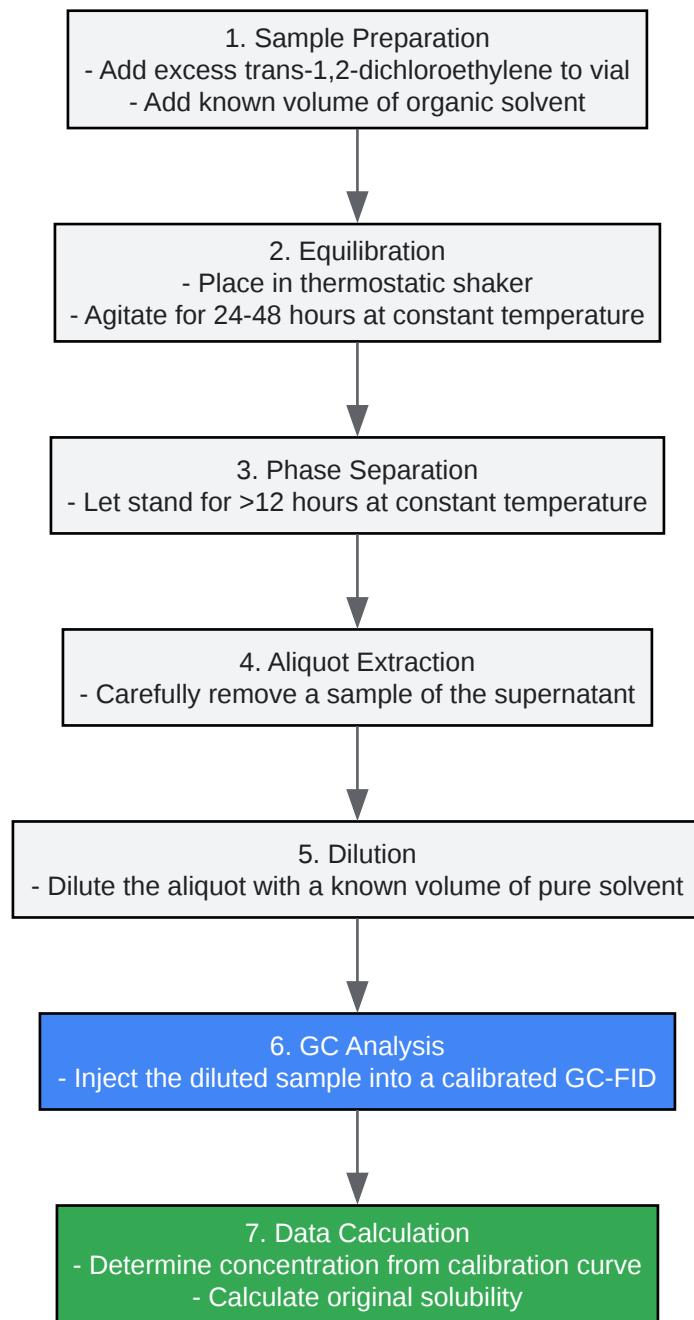
Experimental Protocol: Determination of Solubility by the Shake-Flask Method

The following is a generalized but detailed methodology for determining the solubility of a volatile organic compound like **trans-1,2-dichloroethylene** in an organic solvent. This method is based on the classical shake-flask technique.

3.1. Materials

- **trans-1,2-Dichloroethylene** (high purity)
- Selected organic solvent (analytical grade)
- Glass vials with PTFE-lined screw caps
- Analytical balance (± 0.0001 g)
- Micropipettes
- Thermostatically controlled shaker or water bath
- Gas chromatograph with a flame ionization detector (GC-FID) or other suitable detector
- Syringes for sample injection

3.2. Procedure


- Preparation of Saturated Solutions:
 - Add an excess amount of **trans-1,2-dichloroethylene** to a series of glass vials.
 - Using a micropipette, add a known volume of the organic solvent to each vial.
 - Securely cap the vials to prevent the evaporation of the volatile components.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).
 - Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A visual inspection should confirm the presence of an excess, undissolved phase of **trans-1,2-dichloroethylene**.
- Sample Preparation for Analysis:
 - After equilibration, allow the vials to stand undisturbed in the constant temperature environment for at least 12 hours to permit the separation of the undissolved solute.
 - Carefully extract an aliquot of the clear, saturated supernatant using a syringe. It is critical to avoid disturbing the undissolved layer.
- Analysis:
 - Dilute the extracted aliquot with a known volume of the pure solvent to bring the concentration within the calibration range of the analytical instrument.
 - Analyze the diluted sample using a pre-calibrated GC-FID to determine the concentration of **trans-1,2-dichloroethylene**.
- Data Calculation:

- From the concentration of the diluted sample and the dilution factor, calculate the concentration of **trans-1,2-dichloroethylene** in the saturated solution.
- Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method followed by gas chromatography analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for solubility determination.

Conclusion

trans-1,2-Dichloroethylene exhibits high solubility and is often miscible with common non-polar and polar aprotic organic solvents. This property makes it a versatile solvent for a wide range of applications in research and industry. For precise quantitative measurements, a

carefully executed experimental protocol, such as the shake-flask method coupled with gas chromatography, is essential. The information provided in this guide serves as a foundational resource for professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trans-1,2-Dichloroethylene | C₂H₂Cl₂ | CID 638186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fact sheet: 1,2-dichloroethene (trans) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 3. Trans-1,2-Dichloroethene: Properties, Industrial Applications, and Advances in Separation Technologies _ Chemicalbook [chemicalbook.com]
- 4. trans-1,2-Dichloroethene 100 µg/mL in Methanol [lgcstandards.com]
- 5. trans-1,2-Dichloroethene in Methanol 10 g/mL, Fisher Chemical 10 mL | Buy Online | Fisher Chemical | Fisher Scientific [fishersci.co.uk]
- To cite this document: BenchChem. [Technical Guide: Solubility of trans-1,2-Dichloroethylene in Common Organic Solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151667#solubility-of-trans-1-2-dichloroethylene-in-common-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com